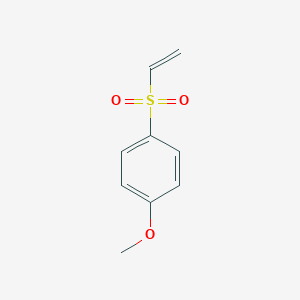
p-Anisyl vinyl sulfone
Vue d'ensemble
Description
P-Anisyl vinyl sulfone is a type of vinyl sulfone, a functional group in organic chemistry that consists of a vinyl group bonded to a sulfone group . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They also play a key role as structural units of many biologically active compounds and serve as versatile building blocks for various organic transformations .
Synthesis Analysis
The synthesis of vinyl sulfones has attracted significant interest among organic chemists. Various methods have been developed for the preparation of vinyl sulfones, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . A recent study has demonstrated a DNA-compatible method for the synthesis of vinyl sulfones, starting from simple sodium sulfinates and DNA-conjugated alkenes .Molecular Structure Analysis
The molecular structure of vinyl sulfones, including p-Anisyl vinyl sulfone, consists of a vinyl group (C=CH2) bonded to a sulfone group (SO2) attached to an aromatic ring . The sulfone group makes the vinyl group electrophilic, allowing it to be used as a pharmacophore for binding to the thiol of cysteine residues .Chemical Reactions Analysis
Vinyl sulfones are known for their reactivity with various chemical entities. They can participate in 1,4-addition reactions and cycloaddition reactions . They can also undergo direct cross-coupling with the sulfonyl derivative with an alkene or alkyne source .Safety And Hazards
Vinyl sulfones, including p-Anisyl vinyl sulfone, are considered hazardous. They can cause skin irritation, serious eye damage, and may cause respiratory irritation. They are harmful if swallowed and may cause an allergic skin reaction . It is recommended to handle them with appropriate personal protective equipment and in a well-ventilated area .
Orientations Futures
The future of vinyl sulfones, including p-Anisyl vinyl sulfone, looks promising. They are being increasingly used in the field of synthetic organic chemistry due to their versatile chemistry and the development of new and efficient methods for their synthesis . Furthermore, the global vinyl sulfone market value is estimated at US$ 2.2 billion in 2023 , indicating a growing interest and potential for future applications in various industries.
Propriétés
IUPAC Name |
1-ethenylsulfonyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBPVKHLRWYNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936615 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisyl vinyl sulfone | |
CAS RN |
16191-87-0 | |
| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

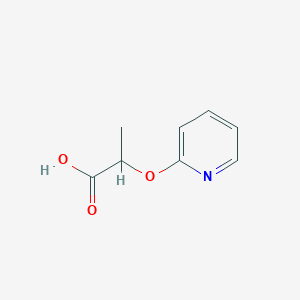
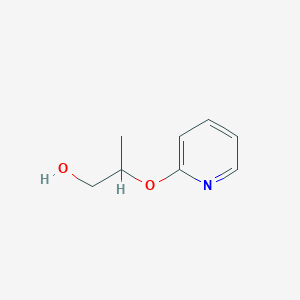
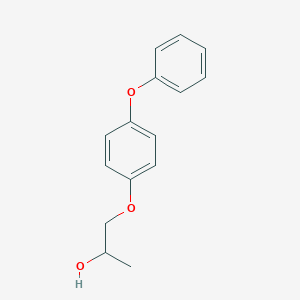
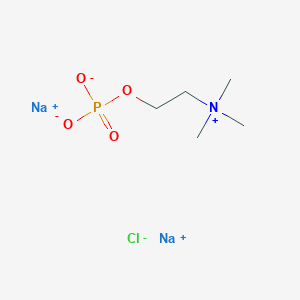
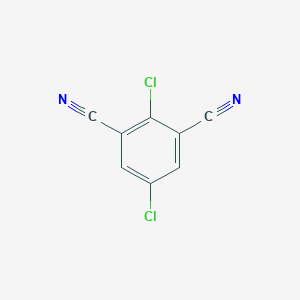
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
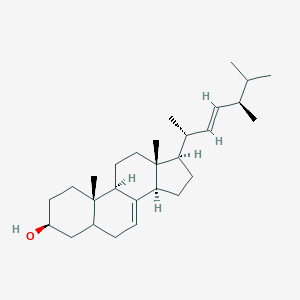
![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)
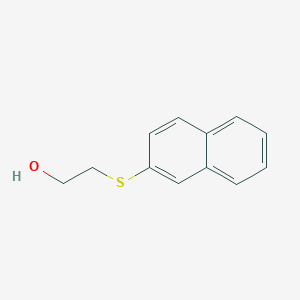
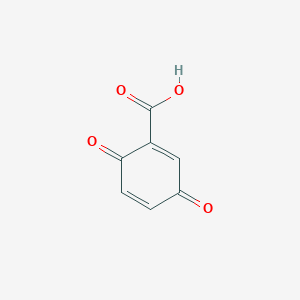
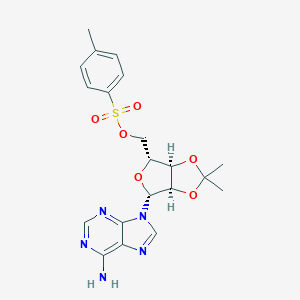
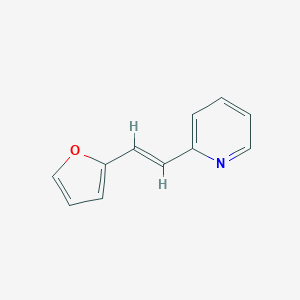
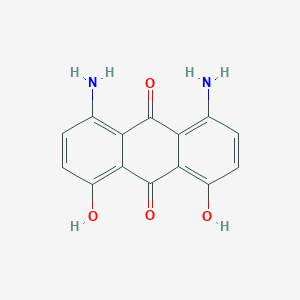
![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)